1-Monomyristin's Antibacterial Spectrum Differs Quantitatively from 2-Monomyristin and Monopalmitin
In a direct head-to-head comparison of synthesized monoacylglycerols, 1-Monomyristin exhibited a specific antibacterial profile that was distinct from its positional isomer 2-Monomyristin and the C16 analog 2-Monopalmitin. While 1-Monomyristin showed high activity against Gram-positive Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, 2-Monopalmitin showed no activity against any tested strain [1]. Furthermore, 2-Monomyristin demonstrated high activity against Gram-negative Escherichia coli, a profile not observed with 1-Monomyristin [1].
| Evidence Dimension | Antibacterial activity against specific bacterial strains |
|---|---|
| Target Compound Data | 1-Monomyristin: High activity against S. aureus and A. actinomycetemcomitans; low/no reported activity against E. coli |
| Comparator Or Baseline | 2-Monomyristin: High activity against E. coli; 2-Monopalmitin: No activity against any strain tested |
| Quantified Difference | Qualitative difference in spectrum; 2-Monopalmitin shows zero activity versus high activity for 1-Monomyristin |
| Conditions | In vitro antibacterial assay; synthesized monoacylglycerol derivatives |
Why This Matters
This demonstrates that the 1-acyl position is critical for Gram-positive activity, while the 2-position can confer activity against Gram-negative strains; selecting the correct isomer is essential for targeted antimicrobial applications.
- [1] Jumina J, Nurmala A, Fitria A, Pranowo D, Sholikhah EN, Kurniawan YS, Kuswandi B. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents. Molecules. 2018;23(12):3141. doi:10.3390/molecules23123141. View Source
